

Introduction: The Structural and Functional Significance of 4-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylcyclohexanecarboxylic acid

Cat. No.: B149586

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4-Methylcyclohexanecarboxylic acid (4-MCCA) is a saturated cyclic carboxylic acid that serves as a pivotal building block in organic synthesis.^{[1][2]} Its structure, comprising a cyclohexane ring substituted with a methyl group and a carboxylic acid functional group, provides a unique combination of a rigid, non-aromatic scaffold with a versatile reactive handle.^{[2][3]} This combination makes it an invaluable intermediate in the synthesis of a wide range of high-value molecules, including pharmaceuticals, specialty polymers, liquid crystals, and agrochemicals.^{[1][3][4]}

A critical structural feature is the existence of cis and trans geometric isomers, which arise from the relative orientation of the methyl and carboxylic acid groups on the cyclohexane ring.^[1] The trans isomer typically presents as a white crystalline solid, while commercial grades are often a mixture of isomers and may be a liquid or solid.^{[1][3]} These isomers can exhibit different physical properties and biological activities, making stereochemical control a key consideration in its synthesis and application.^[5]

Physicochemical and Safety Data

A thorough understanding of the compound's properties is essential for its effective use. The data below is compiled for the common mixture of isomers unless otherwise specified.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₄ O ₂	[1][3]
Molecular Weight	142.20 g/mol	[1][6]
Appearance	Colorless to white liquid or solid	[1][7]
Melting Point	108-111 °C (trans isomer)	[1][3]
Boiling Point	134-136 °C (at 15 mmHg)	[1][7][8]
Density	~1.005 g/mL at 25 °C	[2][7]
pKa	4.89 - 4.92	[1][2]
Solubility	Soluble in methanol, chloroform, DMSO	[1][2]
CAS Number	4331-54-8 (mixture); 13064-83-0 (trans); 934-67-8 (cis)	[1]

Safety and Handling

4-Methylcyclohexanecarboxylic acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6] In case of dust, a type N95 (US) dust mask is recommended.[7]
- Handling: Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[6]
- Storage: Store in a well-ventilated place. Keep the container tightly closed and sealed in a dry environment.[2][6]

Synthesis of 4-Methylcyclohexanecarboxylic Acid

The most common and industrially relevant method for synthesizing 4-MCCA is the catalytic hydrogenation of p-toluic acid. This process reduces the aromatic ring to a cyclohexane ring

while preserving the carboxylic acid functionality.^{[1][9]}

Protocol 1: Catalytic Hydrogenation of p-Toluic Acid

This protocol describes a representative lab-scale synthesis of 4-MCCA. The choice of catalyst (e.g., Rhodium on carbon, Ruthenium) is critical for achieving high yield and selectivity.

Causality: The hydrogenation of an aromatic ring is a thermodynamically favorable but kinetically slow process that requires a catalyst to lower the activation energy. High pressure and temperature are used to increase the reaction rate and ensure complete conversion.

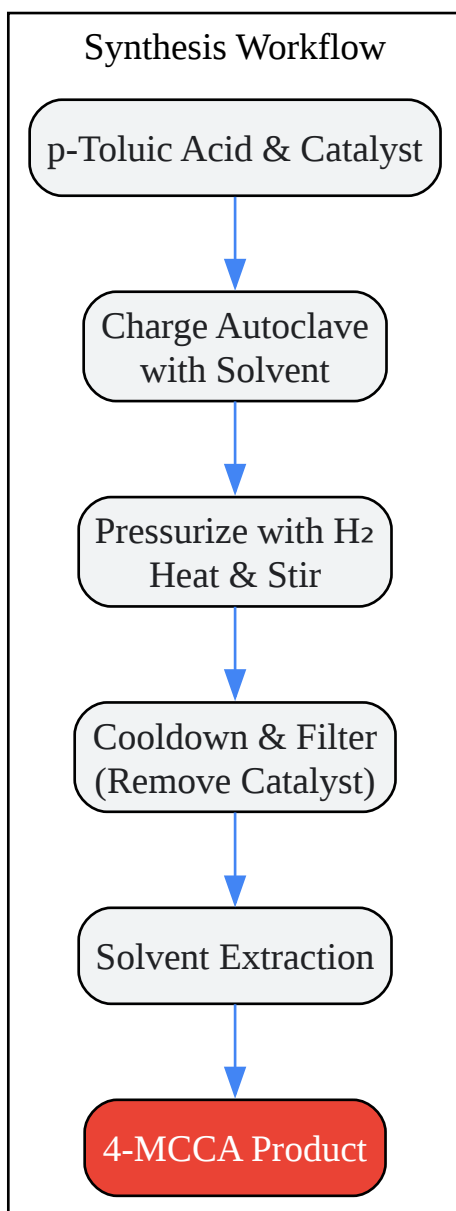
Materials:

- p-Toluic acid (1.0 eq)
- 5% Rhodium on alumina (or similar catalyst, ~1-5 mol%)
- Solvent (e.g., deionized water, acetic acid, or ethanol)
- High-pressure autoclave/reactor
- Hydrogen gas (high purity)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reactor Setup: In a high-pressure autoclave with a liner (e.g., PTFE or glass), add p-toluic acid (e.g., 0.5 mmol, 61 mg) and the catalyst (e.g., 20 mg).^[9]
- Solvent Addition: Add the chosen solvent (e.g., 5 mL of deionized water) to the autoclave.^[9]
- Purging: Seal the autoclave. Purge the vessel several times with nitrogen gas to remove air, followed by several purges with hydrogen gas.
- Pressurization: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 2.5 MPa).^[9]

- **Reaction:** Begin vigorous stirring (e.g., 1000 rpm) and heat the mixture to the target temperature (e.g., 110 °C).^[9] Maintain these conditions for the required reaction time (typically 4-12 hours), monitoring hydrogen uptake if possible.
- **Cooldown and Depressurization:** Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a fume hood.
- **Workup - Catalyst Removal:** Open the reactor and filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the catalyst pad with a small amount of the reaction solvent or ethyl acetate.
- **Workup - Extraction:** Transfer the filtrate to a separatory funnel. If the reaction was run in an aqueous solvent, extract the product into an organic solvent like ethyl acetate (3x volumes).^[9]
- **Drying and Evaporation:** Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **4-Methylcyclohexanecarboxylic acid**.
- **Purification:** The product can be further purified by recrystallization or distillation if necessary.



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Caption: Workflow for the synthesis of 4-MCCA.

Applications in Chemical Synthesis

The carboxylic acid group of 4-MCCA is the primary site of reactivity, allowing for a wide range of transformations. It serves as a precursor for derivatives with applications in pharmaceuticals, materials science, and more.

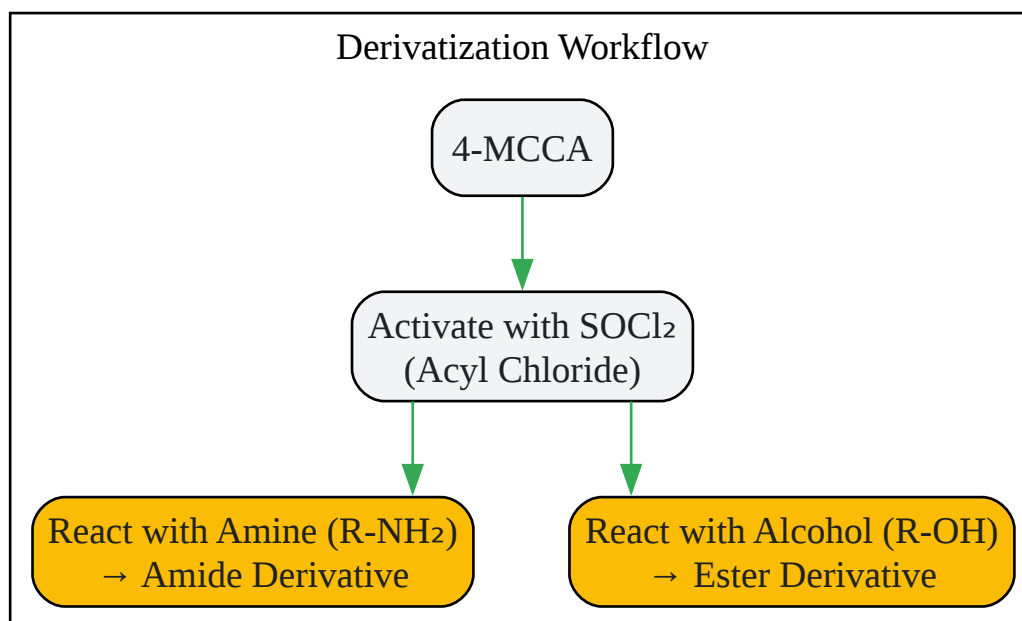
Application 1: Synthesis of Amides and Esters

The conversion of the carboxylic acid to amides and esters is a fundamental transformation. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride.

Causality: The hydroxyl group of a carboxylic acid is a poor leaving group. Conversion to an acyl chloride using reagents like thionyl chloride (SOCl_2) or oxalyl chloride creates a highly electrophilic carbonyl carbon, which readily reacts with nucleophiles like amines or alcohols.

- **Setup:** In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add 4-MCCA (1.0 eq).
- **Reagent Addition:** Slowly add thionyl chloride (SOCl_2 , ~1.5-2.0 eq) to the flask at room temperature with stirring.
- **Reaction:** Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution (HCl) ceases.
- **Isolation:** Allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining residue is the crude 4-methylcyclohexanecarbonyl chloride, which is often used directly in the next step without further purification.
- **Setup:** In a flask, dissolve an amine (e.g., aniline or benzylamine, 1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
- **Addition:** Cool the solution in an ice bath. Slowly add a solution of 4-methylcyclohexanecarbonyl chloride (1.0 eq) in the same solvent.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.
- **Workup:** Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.

- Isolation: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.



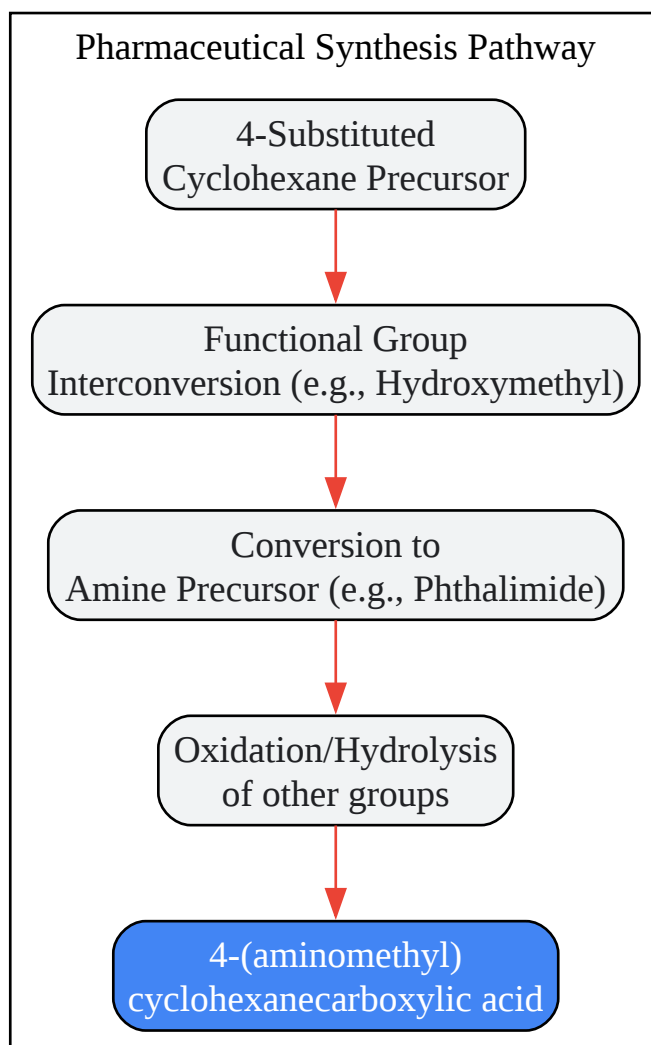
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Caption: General workflow for amide and ester synthesis.

Application 2: Precursor for Pharmaceutical Ingredients

4-MCCA is a key starting material for pharmacologically active molecules. A prominent example is its use in the synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid, an analogue of the antifibrinolytic drug tranexamic acid.^{[1][10][11]}

The synthesis involves multiple steps where the carboxylic acid and the methyl group of a related precursor are transformed into the final amino acid structure. One conceptual pathway involves the conversion of the carboxylic acid into a primary amine precursor, which is then hydrolyzed.^[10]



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Caption: Conceptual pathway to a pharmaceutical product.

Application 3: Building Block for Liquid Crystals and Polymers

The rigid, saturated ring system of 4-MCCA is a desirable structural motif in materials science.

- Liquid Crystals: The cyclohexane ring provides the structural rigidity (mesogenic core) necessary for forming liquid crystalline phases. 4-MCCA and its derivatives are used as building blocks for these materials.[1]

- Polymers: It is used as a raw material for producing polyamides and as a polymer modifier.
[1] The incorporation of the cycloaliphatic structure can enhance thermal stability, optical clarity, and mechanical properties of the resulting polymer.

Conclusion

4-Methylcyclohexanecarboxylic acid is a deceptively simple molecule with profound utility as a chemical intermediate. Its well-defined stereochemistry, robust cycloaliphatic core, and reactive carboxylic acid handle provide synthetic chemists with a versatile platform for constructing complex molecules. From life-saving pharmaceuticals to advanced materials, the applications of 4-MCCA continue to expand, cementing its role as a cornerstone of modern organic synthesis.

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- To cite this document: BenchChem. [Introduction: The Structural and Functional Significance of 4-Methylcyclohexanecarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b149586#using-4-methylcyclohexanecarboxylic-acid-as-a-chemical-intermediate>]

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